![molecular formula C6H5BrN2O4S B2626774 4-Bromo-2-nitrobenzenesulfonamide CAS No. 89581-41-9](/img/structure/B2626774.png)
4-Bromo-2-nitrobenzenesulfonamide
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Overview
Description
4-Bromo-2-nitrobenzenesulfonamide, also known as BNBSO2Br, is a chemical compound that has attracted significant research interest due to its diverse range of physical and chemical properties. It is applied as a reagent for the synthesis of medium-ring amines via N-alkylation .
Synthesis Analysis
The synthesis of 4-Bromo-2-nitrobenzenesulfonamide involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . The method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-nitrobenzenesulfonamide is C6H5BrN2O4S . Its average mass is 281.084 Da and its monoisotopic mass is 279.915344 Da .Chemical Reactions Analysis
4-Bromo-2-nitrobenzenesulfonamide is applied as a reagent for the synthesis of medium-ring amines via N-alkylation, e.g., with ω-bromo alkanols under Mitsunobu conditions (DEAD/PPh3), and cyclization of the resulting ω-bromo alkylsulfonamides (Cs2CO3/Bu4NI) .Scientific Research Applications
- Carbonic Anhydrase Inhibition : 4-Bromo-2-nitrobenzenesulfonamide acts as a carbonic anhydrase inhibitor . Carbonic anhydrases play essential roles in physiological processes, and inhibiting them can have therapeutic implications. Researchers explore this compound for potential drug development in conditions like glaucoma, inflammation, and thyroiditis.
- Metal Complexes : Scientists have synthesized metal complexes of 4-Bromo-2-nitrobenzenesulfonamide with Cu(II), Co(II), Ni(II), and Zn(II) . These complexes exhibit higher antibacterial activity than the Schiff base alone. Investigating their efficacy against both Gram-positive and Gram-negative bacteria is crucial for understanding their potential as antimicrobial agents.
- N-Alkylation and Cyclization : Researchers employ 4-Bromo-2-nitrobenzenesulfonamide as a reagent for synthesizing medium-ring amines via N-alkylation. For instance, it reacts with bromoalkanols under Mitsunobu conditions, followed by cyclization of the resulting bromoalkylsulfonamides . These synthetic pathways contribute to the development of novel organic compounds.
- Spectroscopic Characterization : Scientists use techniques like FTIR (Fourier-transform infrared spectroscopy) and UV spectroscopy to characterize 4-Bromo-2-nitrobenzenesulfonamide and its metal complexes . These methods provide valuable information about molecular structure, bonding, and electronic transitions.
Medicinal Chemistry and Drug Development
Antibacterial Activity
Organic Synthesis
Analytical Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOBLCKPLSPZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrobenzenesulfonamide | |
CAS RN |
89581-41-9 |
Source
|
Record name | 4-bromo-2-nitrobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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